Chromium(3+);hydrogen sulfate

Description

Contextualization within Inorganic Chemistry

Within the field of inorganic chemistry, chromium(III) hydrogen sulfate (B86663) is primarily understood as a coordination compound. The chromium atom exists in its +3 oxidation state, which is the most stable oxidation state for the element. dcceew.gov.au In aqueous solutions, the chromium(III) ion typically forms the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, a complex where six water molecules act as ligands, coordinating to the central chromium ion. chemguide.co.uk This complex ion is known for its violet-blue-grey color and its acidic nature, with typical solutions having a pH in the range of 2-3. chemguide.co.uklibretexts.org

The chemistry of chromium(III) sulfate is rich with ligand exchange reactions. The water ligands in the hexaaqua complex can be substituted by other ions present in the solution, such as sulfate (SO₄²⁻) or chloride (Cl⁻) ions. chemguide.co.uklibretexts.org For instance, warming a solution of chromium(III) sulfate can lead to the replacement of a water molecule by a sulfate ion. libretexts.org The presence of different ligands in the coordination sphere results in compounds with varying colors and properties. chemguide.co.uk For example, the fully hydrated 18-hydrate form, [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, is a violet solid, while heating it above 70°C yields a green 15-hydrate solid, Cr₂(SO₄)₃·15(H₂O). wikipedia.org

The synthesis of chromium(III) sulfate can be achieved through several methods, including the reduction of chromate (B82759) salts with sulfur dioxide. A common industrial method involves the reaction of sodium dichromate with sulfur dioxide in the presence of water. It can also be produced from the waste generated during the chromate oxidation of organic compounds. wikipedia.org

Table 1: Forms of Chromium(III) Sulfate

| Name | Formula | CAS Number | Appearance | Key Characteristics |

|---|---|---|---|---|

| Anhydrous Chromium(III) Sulfate | Cr₂(SO₄)₃ | 10101-53-8 | Violet solid | Dissolves in water with the addition of a reducing agent. wikipedia.org |

| Chromium(III) Sulfate 18-hydrate | Cr₂(SO₄)₃·18H₂O | 13520-66-6 | Violet crystals | Readily dissolves in water to form the [Cr(H₂O)₆]³⁺ ion. wikipedia.org |

| Chromium(III) Sulfate 15-hydrate | Cr₂(SO₄)₃·15H₂O | 10031-37-5 | Green solid | Obtained by heating the 18-hydrate form above 70°C. wikipedia.org |

| Basic Chromium Sulfate | [Cr₂(H₂O)₆(OH)₄]SO₄ | 39380-78-4 | - | Contains hydroxyl groups; crucial for leather tanning. wikipedia.org |

Evolution of Research Perspectives on Chromium(III) Species

Historically, research and application of chromium(III) compounds have been heavily focused on their industrial uses. For decades, the primary application of chromium(III) sulfate has been in the leather tanning industry, where it acts as a tanning agent to stabilize collagen fibers in hides, making the leather durable. dcceew.gov.au It has also been widely used as a pigment, a mordant in the textile industry for dyeing, and in the production of other chromium compounds. dcceew.gov.au

Over time, the scientific perspective on chromium(III) species has broadened significantly. Initial interest was largely driven by the stark difference in toxicity between trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)), with Cr(III) being considerably less toxic. dcceew.gov.au This led to research on the environmental transformation of chromium and methods to reduce the more hazardous Cr(VI) to the more stable Cr(III) state. isca.mescispace.com

In more recent decades, research has evolved to explore the more nuanced chemical properties and potential applications of Cr(III) complexes. wisdomlib.org There has been a growing interest in its role in biological systems and as a potential nutritional supplement, although this area remains a subject of scientific debate. aaem.plresearchgate.net The focus has shifted from simply being a less toxic industrial chemical to a compound with complex coordination chemistry and potential catalytic and therapeutic properties. wisdomlib.orgnoahchemicals.com This evolution reflects a broader trend in chemistry towards understanding the detailed mechanisms and developing novel applications for well-known inorganic compounds. marketresearchintellect.com

Scope and Significance of Contemporary Investigations

Contemporary research into chromium(III) hydrogen sulfate and related chromium(III) compounds is diverse and focuses on harnessing their unique properties for advanced applications. A significant area of modern investigation is catalysis. noahchemicals.com Chromium(III) compounds serve as catalysts in various organic synthesis reactions and are being explored for their efficiency in processes like the oxidative dehydrogenation of alkanes. marketresearchintellect.commdpi.com For example, a catalyst derived from chromium(III) sulfate has shown high efficiency in the dehydrogenation of isobutane. mdpi.com These catalytic applications are significant for improving the efficiency and sustainability of chemical manufacturing processes. marketresearchintellect.com

Another major focus of current research is in materials science and nanotechnology. marketresearchintellect.com The unique chemical properties of chromium compounds allow for the development of advanced materials, including metal-organic frameworks and nanocomposites. marketresearchintellect.com These materials have potential applications in fields ranging from energy storage to electronics. marketresearchintellect.com For instance, chromium(III) oxide, which can be produced from the thermal decomposition of chromium(III) sulfate, is used in pigments and as a starting material for producing chromium metal. dcceew.gov.auvulcanchem.comgoogle.com

Furthermore, the role of chromium compounds in environmental technologies is an active area of research. marketresearchintellect.com They are being investigated for use in wastewater treatment as coagulants to remove suspended solids. This aligns with a global push for greener and more sustainable industrial practices. marketresearchintellect.com The study of chromium(III) complexes, including hydrogen sulfates, continues to be a dynamic field, with significant potential for new discoveries and applications in catalysis, materials science, and environmental remediation. noahchemicals.comresearchgate.net

Table 2: Selected Research Applications of Chromium(III) Compounds

| Research Area | Application | Significance |

|---|---|---|

| Catalysis | Catalyst in organic synthesis, such as dehydrogenation. mdpi.com | Enhances reaction efficiency and can lead to more sustainable chemical production. marketresearchintellect.com |

| Materials Science | Precursor for chromium oxide and other chromium-based materials. dcceew.gov.au | Development of advanced materials for pigments, coatings, and electronics. marketresearchintellect.com |

| Environmental Technology | Coagulant in wastewater treatment. | Contributes to the development of green technologies for pollution control. marketresearchintellect.com |

| Industrial Processes | Tanning agent in the leather industry. dcceew.gov.au | Essential for the production of durable leather goods. |

Properties

IUPAC Name |

chromium(3+);hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3H2O4S/c;3*1-5(2,3)4/h;3*(H2,1,2,3,4)/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLWFXMFZPIQLE-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

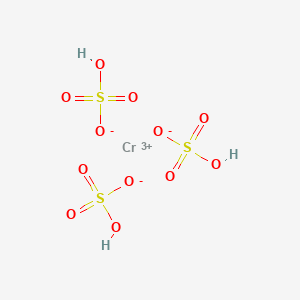

OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Cr+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH3O12S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39380-78-4 | |

| Record name | Chromium hydroxide sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies

Chemical Reduction Routes

Chemical reduction is a common strategy for synthesizing chromium(III) sulfate (B86663), often starting from more oxidized chromium species or recycling industrial byproducts.

A significant industrial method for producing basic chromium sulfate involves the reduction of chromate (B82759) salts, such as sodium dichromate, using sulfur dioxide. wikipedia.org The reaction can be formally represented as:

Na₂Cr₂O₇ + 3SO₂ + H₂O → Cr₂(SO₄)₃ + 2NaOH wikipedia.org

In this process, the hexavalent chromium in the dichromate is reduced to the trivalent state by sulfur dioxide, which is oxidized to sulfate. wikipedia.org The resulting product is often a basic chromium sulfate, where a portion of the anion charges are from hydroxide (B78521) ions. wikipedia.org This method is integral to producing chromium sulfate for applications like leather tanning. researchgate.net

Chromium(III) sulfate is frequently sourced from the waste products of industrial processes where chromate is used as an oxidizing agent. wikipedia.org For example, the large-scale production of organic compounds like anthraquinone (B42736) and quinone involves the treatment of anthracene (B1667546) and phenol (B47542) with chromic acid, which generates a chromium(III) oxide byproduct. wikipedia.org This chromium(III) waste can be readily extracted into sulfuric acid. Subsequent evaporation of these acidic solutions yields hydrated chromium(III) sulfate. wikipedia.org

Similarly, waste from the tanning industry, which contains chromium(III), can be recycled. ijaems.comresearchgate.net One method involves precipitating the chromium from wastewater as chromium(III) hydroxide, which is then separated and redissolved in sulfuric acid to produce a basic chromium sulfate solution. ijaems.com

A more direct synthesis route involves the reaction of chromium(III) hydroxide with cold, dilute sulfuric acid. sciencemadness.org This acid-base reaction yields chromium(III) sulfate and water. The chromium(III) hydroxide precipitate, which can be obtained from treating chromium(III) solutions with a base like aqueous ammonia, is dissolved in the sulfuric acid. ijaems.comsciencemadness.orgquora.com The resulting solution, upon evaporation, yields basic chromium sulfate. ijaems.com It is important to note that the reactivity of chromium(III) oxide, a related starting material, can be low if it has been calcined. sciencemadness.org

Controlled Crystallization and Hydrate (B1144303) Formation

Chromium(III) sulfate is known to exist in several hydration states, and the specific hydrate formed is dependent on the crystallization conditions. wikipedia.orgpw.live These hydrates differ in color and crystal structure.

Two of the most well-characterized hydrates of chromium(III) sulfate are the octadecahydrate (18-hydrate) and the pentadecahydrate (B1178734) (15-hydrate). wikipedia.org

Cr₂(SO₄)₃·18H₂O (Octadecahydrate): This hydrate is a violet-colored solid that readily dissolves in water. wikipedia.orgpw.live Its formula can be more descriptively written as [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, indicating that six water molecules are part of the crystal lattice, while twelve are coordinated to the chromium ions, forming the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺. wikipedia.orgpw.live

Cr₂(SO₄)₃·15H₂O (Pentadecahydrate): This hydrate is a green solid, which also dissolves easily in water. wikipedia.orgpw.live It is typically obtained by heating the 18-hydrate form. wikipedia.orgpw.live

The anhydrous form, Cr₂(SO₄)₃, is a violet solid that can be produced by further heating the hydrates. wikipedia.org

Temperature is a critical factor influencing the stoichiometry of the resulting hydrate. The transition between different hydrated forms is a clear example of this dependency.

The green 15-hydrate is obtained by heating the violet 18-hydrate to temperatures above 70°C. wikipedia.orgpw.live This heating process drives off three of the water molecules of crystallization. nih.gov Continued heating will lead to the formation of the anhydrous sulfate. wikipedia.orgpw.live Solutions of chromium(III) sulfate also exhibit a color change from violet to green upon heating, which signifies the formation of a sulfato-complex where sulfate ions may enter the inner coordination sphere of the chromium ion. sciencemadness.org This green form can take a significant amount of time, from days to weeks, to revert to the violet hexa-aqua complex at room temperature. sciencemadness.org

Interactive Data Table: Properties of Chromium(III) Sulfate Hydrates

| Property | Anhydrous Chromium(III) Sulfate | Chromium(III) Sulfate 15-Hydrate | Chromium(III) Sulfate 18-Hydrate |

| Formula | Cr₂(SO₄)₃ | Cr₂(SO₄)₃·15H₂O | Cr₂(SO₄)₃·18H₂O |

| CAS Number | 10101-53-8 | 10031-37-5 | 13520-66-6 |

| Appearance | Violet solid | Green solid | Violet solid |

| Solubility in Water | Dissolves with a reducing agent | Readily dissolves | Readily dissolves |

| Density | 3.10 g/cm³ | 1.86 g/cm³ | 1.709 g/cm³ |

| Formation Note | Obtained by heating hydrates | Obtained by heating the 18-hydrate above 70°C | Crystallizes from aqueous solution |

Specialized Synthetic Approaches

Specialized synthetic methodologies allow for the targeted preparation of various forms of chromium(III) hydrogen sulfate, including its basic and anhydrous variants. These methods often employ specific reaction conditions to yield products with desired compositions and properties.

Reactions of Chromium(VI) Oxide with Sulfuric Acid

The reaction of chromium(VI) oxide (CrO₃) with sulfuric acid (H₂SO₄) provides a direct route to chromium(III) sulfates. The specific products obtained are highly dependent on the concentration of the sulfuric acid and the reaction temperature. iaea.orgresearchgate.net

When chromium(VI) compounds are heated in concentrated sulfuric acid, the initial red/brown solution of dissolved CrO₃ decomposes, releasing oxygen gas and causing the solution to turn green, indicative of the formation of trivalent chromium. homescience.net Further heating leads to the precipitation of a pale yellow/brown solid. homescience.net

Systematic studies of the reactions between CrO₃ and sulfuric acid at concentrations ranging from 50 to 95 wt% and at temperatures up to the boiling point of the acid have identified several distinct chromium(III)-based sulfate compounds. iaea.orgresearchgate.net The products of these reactions are detailed in the table below.

| Sulfuric Acid Concentration | Reaction Temperature | Identified Reaction Products |

| 50-95 wt% | Up to boiling point | Cr₂(SO₄)₃ |

| 50-95 wt% | Up to boiling point | CrH(SO₄)₂ |

| 50-95 wt% | Up to boiling point | (H₃O)[Cr(SO₄)₂] |

| 50-95 wt% | Up to boiling point | Cr₂(SO₄)₃·H₂SO₄·4H₂O |

| 50-95 wt% | Up to boiling point | (H₅O₂)[Cr(H₂O)₂(SO₄)₂] |

This table summarizes the various chromium(III) sulfate compounds that can be synthesized from the reaction of Chromium(VI) Oxide with sulfuric acid under different conditions. iaea.orgresearchgate.net

Hydrothermal Synthesis of Basic Chromium(III) Sulfates

Hydrothermal synthesis offers a method for preparing basic chromium(III) sulfates from aqueous solutions of chromium(III) sulfate at elevated temperatures. This approach allows for the crystallization of specific hydrated basic chromium sulfate compounds.

Research into the aqueous chemistry of chromium(III) above 100°C has led to the hydrothermal deposition of distinct basic chromium(III) sulfate phases. researchgate.net The specific compounds formed through this method are presented in the following table.

| Precursor | Synthesis Method | Identified Basic Chromium(III) Sulfate Products |

| Aqueous chromium(III) sulfate | Hydrothermal Deposition | Cr₃(SO₄)₂(OH)₅·H₂O |

| Aqueous chromium(III) sulfate | Hydrothermal Deposition | Cr(OH)SO₄·2H₂O |

This table details the basic chromium(III) sulfate compounds that have been successfully synthesized using hydrothermal methods from aqueous chromium(III) sulfate solutions. researchgate.net

Reaction Mechanisms and Chemical Kinetics

Oxidation-Reduction Chemistry of Chromium(III) Hydrogen Sulfate (B86663)

The redox chemistry of chromium(III) is a critical aspect of its environmental and industrial relevance. It can be oxidized to the hexavalent state or reduced to lower oxidation states, each process governed by specific mechanisms.

The oxidation of chromium(III) to the more toxic chromium(VI) is a significant environmental process. scispace.com This transformation can be initiated by various oxidizing agents, such as chlorine, manganese dioxide (MnO₂), hydrogen peroxide, and periodate.

The reaction with manganese dioxide is a heterogeneous process that readily oxidizes Cr(III) to Cr(VI). mdpi.com Studies have shown that this reaction follows a stoichiometric 3:2 molar relationship between MnO₂ and Cr(III), leading to the production of dissolved Mn²⁺ and H⁺ ions. mdpi.com Similarly, the oxidation of Cr(III) solid phases by chlorine can lead to the formation of Cr(VI), a reaction that is modestly enhanced by an increase in pH. nih.gov The presence of bromide can act as a catalyst in this reaction through an electron shuttle mechanism. nih.gov

Oxidation by periodate (IO₄⁻) often proceeds through an inner-sphere mechanism, where the periodate ion first coordinates to the chromium(III) center before the electron transfer occurs. scispace.comias.ac.in This two-electron transfer process leads directly to the formation of chromium(VI). ias.ac.in The oxidation by hydrogen peroxide in alkaline solutions also results in the formation of yellow chromate(VI) ions. chemguide.co.uklibretexts.org

Table 1: Oxidizing Agents for Chromium(III) and Observed Mechanisms

| Oxidizing Agent | Reaction Conditions | Mechanism | Reference |

|---|---|---|---|

| Manganese Dioxide (δ-MnO₂) | Aqueous, pH 3.0 | Heterogeneous oxidation, 3:2 stoichiometry | mdpi.com |

| Chlorine (Cl₂) | Aqueous, pH 6.0-8.5 | Involves Cr intermediate species, catalyzed by bromide | nih.gov |

| Periodate (IO₄⁻) | Aqueous | Inner-sphere electron transfer | scispace.comias.ac.in |

Chromium(III) can be reduced to chromium(II) using a strong reducing agent like zinc metal in the presence of an acid (dilute sulfuric or hydrochloric acid). chemguide.co.uklibretexts.orgyoutube.com The reaction is visually indicated by a color change from the green or violet of Cr(III) complexes to the characteristic bright blue of the hydrated chromium(II) ion, [Cr(H₂O)₆]²⁺. youtube.comumb.edu

The standard electrode potential for the Cr³⁺/Cr²⁺ couple is -0.41 V, indicating that a sufficiently strong reducing agent is required. umb.edu Zinc metal, with a standard reduction potential of -0.76 V, is capable of effecting this reduction. youtube.comdocbrown.info The chromium(II) state is a powerful reducing agent itself and is rapidly re-oxidized to chromium(III) by atmospheric oxygen, necessitating that the reduction be carried out under conditions that exclude air. chemguide.co.uklibretexts.org Further reduction to elemental chromium (Cr(0)) is not typically achieved through common aqueous chemical methods.

Electron transfer in chromium(III) redox reactions predominantly occurs via an inner-sphere mechanism. scispace.comias.ac.inrajpub.com In this pathway, the oxidant or reductant forms a bridge with the chromium ion, often by displacing a ligand (like water) from its coordination sphere, before the electron is transferred. This mechanism is common in the oxidation of chromium(III) complexes by species like periodate. scispace.comias.ac.in

The reduction of ferricytochrome c by chromous ions (Cr²⁺) provides a well-studied example in a biological context. pnas.orgnih.gov The reaction results in a stable Cr(III)-ferrocytochrome c complex, where the chromium ion acts as a cross-linker between peptide chains, indicating the path of electron transfer. pnas.orgnih.gov The inertness of the resulting Cr(III) product helps to "trap" the complex, allowing for detailed structural analysis of the electron transfer pathway.

Ligand Exchange and Substitution Dynamics

In aqueous solutions of chromium(III) hydrogen sulfate, the chromium ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. The exchange of these coordinated water molecules with other ligands is a key feature of its chemistry.

The hexaaquachromium(III) ion is known for its kinetic inertness toward substitution. libretexts.org The exchange of the six water molecules in the first coordination sphere with bulk water is a very slow process. In contrast, the exchange of water molecules between the second coordination shell and the bulk solvent is extremely rapid, with a lifetime of about 128 picoseconds for a water molecule in the second shell. acs.org This exchange proceeds via an associative mechanism. acs.org The slow rate of inner-sphere water exchange is a defining characteristic of Cr(III) aqueous chemistry and is a primary reason for its classification as an inert metal center. niscpr.res.in

The water ligands in the [Cr(H₂O)₆]³⁺ complex can be replaced by various anions, including sulfate (SO₄²⁻) and chloride (Cl⁻). chemguide.co.ukchemguide.co.uklibretexts.org This process is often visually apparent through a color change. The hexaaquachromium(III) ion solution is typically a violet-blue-grey color, but in the presence of sulfate or chloride ions, it often appears green. chemguide.co.ukchemguide.co.uklibretexts.org

Similarly, in the presence of chloride ions, green-colored complexes like [Cr(H₂O)₄Cl₂]⁺ are formed. chemguide.co.uklibretexts.orglibretexts.org The substitution kinetics for various ligands show a dependence on the entering ligand's concentration and the pH of the solution. niscpr.res.in For many substitution reactions, the mechanism is believed to involve the formation of an outer-sphere complex between the hexaaqua ion and the entering ligand, followed by the slower, rate-determining step of the ligand entering the inner coordination sphere. niscpr.res.in

Table 2: Common Ligand Substitution Reactions for [Cr(H₂O)₆]³⁺

| Entering Ligand | Resulting Complex Ion (Example) | Observed Color | Reference |

|---|---|---|---|

| Sulfate (SO₄²⁻) | [Cr(H₂O)₅(SO₄)]⁺ | Green | chemguide.co.uklibretexts.org |

| Chloride (Cl⁻) | [Cr(H₂O)₄Cl₂]⁺ | Green | chemguide.co.ukdocbrown.infolibretexts.org |

| Hydroxide (B78521) (OH⁻) | Cr(H₂O)₃(OH)₃ | Green Precipitate | docbrown.infoknockhardy.org.uk |

Influence of pH on Ligand Exchange Mechanisms and Reaction Rates

The pH of the aqueous solution plays a critical role in determining the rate and mechanism of ligand exchange reactions for chromium(III) complexes. The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is the predominant species in acidic solutions. chemguide.co.uk This ion is relatively inert towards substitution. However, as the pH increases, deprotonation of the coordinated water molecules occurs, leading to the formation of the hydroxo-pentaaqua-chromium(III) ion, [Cr(H₂O)₅OH]²⁺. nih.gov

The presence of the hydroxide ligand in the coordination sphere has a significant labilizing effect on the remaining water ligands. This is because the hydroxide ion is a stronger π-donor than water, which increases the electron density on the chromium center and facilitates the departure of other ligands. Consequently, ligand substitution reactions are markedly accelerated in less acidic conditions (pH 3-4) where the concentration of the more reactive [Cr(H₂O)₅OH]²⁺ species becomes significant. nih.gov This change in reactivity with pH indicates a shift in the dominant reaction pathway, with the hydroxo-complex providing a lower energy route for substitution. The rate of reaction is often dependent on the concentration of this deprotonated species. nih.gov

Investigation of Hydroperoxo Cis Effects in Substitution Reactions

A dramatic acceleration of ligand substitution at a chromium(III) center is observed in the presence of a hydroperoxo ligand (OOH⁻). This phenomenon, known as the hydroperoxo cis effect, leads to substitution rates that are exceptionally fast for a Cr(III) complex. acs.orgnih.gov In the complex (H₂O)₅CrOOH²⁺, the hydroperoxo group is replaced by anions such as sulfate at rates that are unprecedented for a pentaaquachromium(III) complex. acs.orgresearchgate.net

This rapid kinetics is attributed to the hydroperoxo ligand's ability to facilitate the substitution of ligands in the cis position. acs.orgnih.gov The mechanism involves an H⁺-assisted dissociation of the hydroperoxo group from a mixed-ligand intermediate. acs.org The rate law for the substitution by sulfate shows a dependence on hydrogen ion concentration that changes from first-order to zero-order in the acidity range of 0.015 M < [H⁺] < 0.20 M. acs.orgnih.govresearchgate.net This suggests a complex mechanism where protonation plays a key role in the rate-determining step.

The similarity in second-order rate constants for different entering anions (sulfate, nitrate (B79036), acetate) at high acidity (1.0 M H⁺) supports a mechanism where the rate-limiting step is the substitution at the chromium center itself. acs.orgnih.gov

Table 1: Second-Order Rate Constants for Substitution on (H₂O)₅CrOOH²⁺ at 1.0 M H⁺

| Entering Ligand | Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| Nitrate | 3.0 |

| Sulfate | 2.49 |

| Acetic Acid | 0.90 |

Associative Mechanisms in Ligand Substitution

While octahedral complexes can react via dissociative (D) or associative (A) pathways, ligand substitution reactions of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, provide evidence for an associative mechanism, specifically an associative interchange (Iₐ) mechanism. libretexts.org This is supported by the significant variation in reaction rate constants with the nature of the incoming ligand. libretexts.org A strong dependence on the entering nucleophile is a key indicator of an associative pathway, where the incoming ligand plays a substantial role in the transition state. libretexts.orgslideshare.net

In an Iₐ mechanism, the incoming ligand enters the coordination sphere to form a transient, seven-coordinate intermediate or transition state, before the departure of the leaving group. wikipedia.org This contrasts with a dissociative interchange (Iₔ) mechanism, where bond breaking is more important than bond making in the transition state and the rate is less dependent on the incoming ligand. slideshare.net The reaction of [Cr(H₂O)₆]³⁺ with anions like thiocyanate (SCN⁻) proceeds through an initial formation of an outer-sphere encounter complex, followed by the associative interchange step. wikipedia.org

Factors that favor an associative pathway for octahedral complexes include a central metal ion with a lower d-electron count or low electron density, which makes it more susceptible to nucleophilic attack. libretexts.org A negative entropy of activation (ΔS‡) also points towards an associative mechanism, as the formation of a single activated complex from two reactant molecules results in a more ordered system. libretexts.org

Hydrolysis and Aqueous Solution Speciation

In aqueous solutions, chromium(III) hydrogen sulfate dissociates, and the resulting chromium(III) ion undergoes extensive hydrolysis, leading to a variety of chemical species whose existence is highly dependent on pH.

Protonation Equilibria of Chromium(III) Aqua Complexes

The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, the simplest form of the chromium(III) ion in water, is a weak acid. chemguide.co.uk It undergoes deprotonation in a series of pH-dependent equilibria. The first deprotonation step involves the loss of a proton from one of the coordinated water molecules to form the hydroxo-pentaaqua-chromium(III) ion:

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅OH]²⁺ + H₃O⁺

This equilibrium is characterized by a pKₐ value of approximately 4, meaning that solutions of chromium(III) salts are typically acidic, with a pH in the range of 2-3. chemguide.co.uknih.gov As the pH increases, further deprotonation occurs, leading to a cascade of hydroxo species. docbrown.info

Table 2: Selected Hydrolysis Constants for Mononuclear Cr(III) Species at 298 K

| Equilibrium Reaction | log K |

|---|---|

| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -3.57 ± 0.08 |

| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.84 |

| Cr³⁺ + 3H₂O ⇌ Cr(OH)₃ + 3H⁺ | -16.19 |

| Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺ | -27.65 ± 0.12 |

Data compiled from critical reviews of chromium(III) hydrolysis constants. cost-nectar.euosti.gov

Formation and Stability of Hydroxo and Mixed-Hydroxo/Sulfato Complexes

The speciation of chromium(III) in aqueous solution is a strong function of pH. researchgate.net

Below pH 3-4 : Mononuclear hydrated ions, primarily [Cr(H₂O)₆]³⁺, are the dominant species. nih.govresearchgate.net

pH 4-6 : As the pH rises, hydrolysis proceeds, forming mononuclear species such as Cr(OH)²⁺ and Cr(OH)₂⁺. researchgate.net In concentrated or aged solutions, these species can polymerize to form polynuclear hydroxo-bridged complexes. nih.govresearchgate.net These are often cationic species like the dimer Cr₂(OH)₂⁴⁺ and the tetramer Cr₄(OH)₆⁶⁺, which contain single or double hydroxo bridges connecting the chromium centers. nih.govamazonaws.com

Above pH 5-6 : The solubility of chromium(III) decreases sharply, leading to the precipitation of amorphous, hydrated chromium(III) hydroxide, Cr(OH)₃(s). nih.govresearchgate.net

Alkaline pH (>11) : The solubility increases again due to the formation of the anionic tetrahydroxochromate(III) complex, Cr(OH)₄⁻. nih.govmdpi.com In highly concentrated alkaline solutions, these can form polymeric chains of (Cr(OH)₄)ₙⁿ⁻. nih.govresearchgate.net

In solutions containing sulfate, such as those of chromium(III) hydrogen sulfate, mixed-ligand complexes can form. The sulfate ion can replace water molecules in the coordination sphere to form sulfato complexes like [Cr(H₂O)₅(SO₄)]⁺. libretexts.org The formation of these mixed complexes is also pH-dependent and competes with the hydrolysis reactions.

pH-Dependent Reversibility of Hydrolysis Reactions

The hydrolysis reactions of chromium(III) are reversible. docbrown.info The position of the equilibrium for each protonation step is governed by the concentration of H⁺ (and thus the pH) in the solution, in accordance with Le Chatelier's principle.

Adding an acid to a solution containing hydrolyzed chromium(III) species (e.g., Cr(OH)₃ precipitate) will increase the H⁺ concentration. This shifts the equilibria back towards the more protonated forms, causing the precipitate to dissolve and re-form species like [Cr(H₂O)₅OH]²⁺ and ultimately [Cr(H₂O)₆]³⁺. docbrown.infoyoutube.com Conversely, adding a base removes H⁺ ions, driving the equilibria towards the formation of more deprotonated and hydrolyzed species, such as Cr(OH)₃(s) and Cr(OH)₄⁻. docbrown.infoyoutube.com This reversibility is a key aspect of the aqueous chemistry of chromium(III).

Electrochemical Reaction Pathways

The electrochemical characteristics of chromium(III) ions are central to processes like chromium plating, where understanding the reaction pathways is key to controlling the final product's properties.

Chromium(III) Reduction Mechanisms in Ionic Liquids (e.g., Cr(III) to Cr(II) to Cr(0))

In the realm of ionic liquids, the reduction of chromium(III) to its metallic form (Cr(0)) is a stepwise process. mdpi.comemerald.com This mechanism involves an initial reduction from Cr(III) to Cr(II), followed by a second reduction to Cr(0). rsc.orgrsc.org This two-step reaction has been identified through cyclic voltammetry, which shows distinct peaks for each reduction stage. rsc.orgrsc.org The process can be summarized as follows:

Cr(III) + e⁻ → Cr(II)

Cr(II) + 2e⁻ → Cr(0)

This stepwise reduction is a fundamental aspect of chromium electrochemistry in these advanced electrolytes. mdpi.com

Diffusion-Controlled Processes in Chromium Electrodeposition

The speed at which chromium can be electrodeposited is often limited by how fast chromium ions can move to the electrode's surface, a phenomenon known as diffusion control. mdpi.commdpi.com In many systems, including those utilizing ionic liquids, the reduction of Cr(III) is governed by this diffusion process. rsc.orgrsc.org This is typically confirmed by observing a linear relationship between the peak current density and the square root of the scan rate in cyclic voltammetry experiments. mdpi.com The diffusion coefficient of Cr(III) in a 1-butyl-3-methylimidazolium hydrogen sulfate ionic liquid has been determined to be 2.03 × 10⁻⁷ cm²/s at 353 K. rsc.orgrsc.org

Nucleation and Growth Mechanisms for Crystalline Chromium Coatings

The formation of a crystalline chromium coating starts with nucleation, where small crystals begin to form on the substrate, followed by their growth. researchgate.net The specific mechanism of nucleation and growth dictates the final structure and characteristics of the coating. mdpi.com Chronoamperometry studies have shown that in a 1-butyl-3-methylimidazolium hydrogen sulfate ionic liquid, chromium electrodeposition follows a three-dimensional instantaneous nucleation and diffusion-controlled growth mechanism. rsc.org This indicates that all nucleation sites become active at the start of the electrodeposition process. core.ac.uk

| Nucleation and Growth Characteristics |

| Nucleation Model: Three-dimensional instantaneous nucleation rsc.orgcore.ac.uk |

| Growth Control: Diffusion-controlled rsc.orgresearchgate.net |

Electrochemical Hydrogen Evolution Reactions on Chromium Surfaces in Acidic Media

During chromium electrodeposition from acidic aqueous solutions, a significant side reaction is the evolution of hydrogen gas. mdpi.commdpi.com This occurs because hydrogen ions in the acidic environment are also reduced at the cathode. mdpi.com This competing reaction can lower the efficiency of chromium deposition as some of the electric current is consumed in producing hydrogen. mdpi.com The presence of hydrogen can also lead to the formation of chromium hydride, which can affect the properties of the resulting coating. mdpi.com

Thermal Decomposition Pathways

The way hydrated chromium(III) sulfates break down under heat is important for their storage and use.

High-Temperature Decomposition to Chromium(III) Oxide and Sulfur Oxides

The high-temperature decomposition of anhydrous chromium(III) sulfate, also known as chromic sulfate, is a significant reaction that yields solid chromium(III) oxide and gaseous sulfur oxides. This thermal breakdown is a direct decomposition process, proceeding without the formation of stable intermediate compounds.

The fundamental reaction governing this decomposition is the conversion of chromium(III) sulfate to chromium(III) oxide and sulfur trioxide you-iggy.comwebqc.org. The balanced chemical equation for this process is:

Cr₂(SO₄)₃(s) → Cr₂O₃(s) + 3SO₃(g)

Under certain conditions, particularly at higher temperatures, the sulfur trioxide can further decompose into sulfur dioxide and oxygen:

2SO₃(g) ⇌ 2SO₂(g) + O₂(g)

This secondary decomposition can lead to a mixture of sulfur oxides in the gaseous products.

Detailed Research Findings

Thermogravimetric and differential thermal analyses have been employed to study the stability and decomposition of chromium(III) sulfate. Research conducted in atmospheres containing oxygen and sulfur has determined the stability of chromium(III) sulfate in the temperature range of 880 to 1040 K. These studies confirmed that the decomposition product is crystalline chromium(III) oxide and that there is negligible mutual solubility between the sulfate and the resulting oxide.

The decomposition is an endothermic process, meaning it requires an input of energy to proceed. It has been observed that the decomposition proceeds directly to the oxide without any intermediate phases. The change in the Gibbs free energy (ΔG°) for the formation of chromium(III) sulfate from chromium(III) oxide and sulfur trioxide, which is the reverse of the decomposition reaction, has been established over the temperature range of 880 to 1040 K.

While detailed kinetic parameters such as activation energy and pre-exponential factor for the decomposition of anhydrous chromium(III) sulfate are not extensively documented in the readily available literature, the general principles of solid-state decomposition kinetics can be applied. The rate of decomposition is influenced by factors such as temperature, heating rate, particle size of the chromium(III) sulfate, and the surrounding atmosphere.

Kinetic analysis of solid-state reactions often involves models that describe nucleation, growth, and diffusion processes. For the decomposition of chromium(III) sulfate, a shrinking core model, where the reaction proceeds from the outer surface of the particle inward, could be a plausible mechanism, although specific experimental validation for this compound is not widely reported.

Data Table

Due to the limited availability of specific experimental data for the activation energy and pre-exponential factor for the thermal decomposition of anhydrous chromium(III) sulfate in the reviewed literature, a comprehensive kinetic data table cannot be provided at this time. The following table presents thermodynamic data related to the decomposition reaction.

| Compound | Formula | State | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | S° (J/K·mol) |

| Chromium(III) sulfate | Cr₂(SO₄)₃ | solid | - | - | - |

| Chromium(III) oxide | Cr₂O₃ | solid | -1139.7 | -1058.1 | 81.2 |

| Sulfur trioxide | SO₃ | gas | -395.72 | -371.06 | 256.76 |

Note: Thermodynamic data for Chromium(III) sulfate is not consistently available in standard compilations.

Structural Elucidation and Spectroscopic Characterization

Crystallographic Investigations

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in the solid state, revealing details about coordination geometry, bond lengths, and crystal packing.

X-ray diffraction (XRD) is a primary technique for identifying and characterizing the crystalline phases of chromium(III) sulfate (B86663). Anhydrous chromium(III) sulfate, Cr₂(SO₄)₃, is a violet solid that is isostructural with anhydrous aluminum sulfate and rhombohedral iron(III) sulfate. wikipedia.orgresearchgate.net Powder XRD is commonly used to characterize the various Cr(III)-based sulfates. researchgate.net

Well-defined crystals of anhydrous Cr₂(SO₄)₃ have been prepared through chemical transport reactions. researchgate.net Analysis of these crystals confirms they crystallize in the trigonal space group R-3. researchgate.net The lattice constants for the rhombohedral modification have been determined from powder photographs. researchgate.net

Table 1: Crystallographic Data for Anhydrous Chromium(III) Sulfate

| Parameter | Value |

|---|---|

| Crystal System | Trigonal (Rhombohedral) |

| Space Group | R-3 |

| a (hexagonal) | 8.1245(7) Å |

| c (hexagonal) | 21.944(3) Å |

This table presents crystallographic data for the rhombohedral modification of anhydrous Cr₂(SO₄)₃. researchgate.net

The structures of hydrated and basic forms of chromium(III) sulfate are more complex. The common octadecahydrate, Cr₂(SO₄)₃·18H₂O, is a violet solid whose formula is more descriptively written as [Cr(H₂O)₆]₂(SO₄)₃·6H₂O. wikipedia.org This indicates that the chromium(III) ion exists as the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, with six water molecules of crystallization in the lattice. wikipedia.org Chromium(III) tends to form octahedral complexes, and the CrO₆ coordination sphere is typical for many of its compounds. wikipedia.orgwikipedia.org

Other specific hydrates and acidic forms have been identified and structurally characterized. For instance, the crystal structure of (H₅O₂)[Cr(H₂O)₂(SO₄)₂] has been firmly established through crystallographic studies. researchgate.net Basic chromium sulfates, which are commercially significant, are thought to be complex structures such as [Cr₂(H₂O)₆(OH)₄]SO₄, resulting from the partial neutralization of the hexahydrate. wikipedia.org

Vibrational and Electronic Spectroscopy

Spectroscopy probes the energy levels within molecules, providing information on functional groups, coordination environments, and electronic structure.

Infrared (IR) spectroscopy is a powerful tool for investigating the coordination of ligands, such as sulfate and water, to the chromium(III) center. The vibrational frequencies of the sulfate ion (SO₄²⁻) are particularly sensitive to its coordination mode. In its free, uncoordinated state, the sulfate ion has Td symmetry, exhibiting specific vibrational bands. When it coordinates to a metal ion, its symmetry is lowered, leading to the splitting of degenerate vibrational modes and the appearance of new bands in the IR spectrum.

The presence of water molecules, both coordinated and as water of crystallization, is indicated by broad absorption bands in the 3200-3600 cm⁻¹ region, corresponding to O-H stretching vibrations. Bands related to metal-oxygen (Cr-O) stretching vibrations typically appear in the lower frequency region of the spectrum. For instance, studies on various Cr(III) complexes help in assigning bands related to metal-ligand vibrations. hawaii.edu In complexes containing sulfate, characteristic strong bands related to S-O stretching can be observed, typically in the 1000-1200 cm⁻¹ range.

Table 2: Typical IR Absorption Regions for Chromium(III) Sulfate Species

| Functional Group / Bond | Typical Wavenumber Range (cm⁻¹) | Interpretation |

|---|---|---|

| O-H (Water) | 3200 - 3600 | Stretching vibrations of H₂O |

| S-O (Sulfate) | 1000 - 1200 | Stretching vibrations of SO₄²⁻ |

This table summarizes key IR absorption regions used to identify functional groups in chromium(III) sulfate compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the d-d electronic transitions within the chromium(III) ion, which is a d³ metal ion. imedpub.com These transitions are responsible for the characteristic colors of its compounds. rsc.org Aqueous solutions of hydrated chromium(III) sulfate, containing the [Cr(H₂O)₆]³⁺ ion, are typically violet. wikipedia.orgrsc.org

The UV-Vis spectrum of the [Cr(H₂O)₆]³⁺ ion shows characteristic absorption peaks. imedpub.com For example, a solution of hexa-aqua chromium(III) nitrate (B79036) exhibits absorption maxima around 420 nm and 580 nm. imedpub.com These peaks are assigned to spin-allowed d-d electronic transitions. The nature of the ligands surrounding the Cr³⁺ ion significantly influences the energy of these transitions, a concept explained by the spectrochemical series. lacc-terryb.com

Table 3: UV-Vis Absorption Maxima for Selected Chromium(III) Complexes

| Complex Ion | λ_max 1 (nm) | λ_max 2 (nm) | Corresponding Transition 1 | Corresponding Transition 2 |

|---|---|---|---|---|

| [Cr(H₂O)₆]³⁺ | ~420 | ~580 | ⁴A₂g → ⁴T₂g | ⁴A₂g → ⁴T₁g(F) |

This table shows typical absorption maxima for the hexaaquachromium(III) ion found in solutions of chromium(III) sulfate and another related complex for comparison. imedpub.comlibretexts.org

UV-Vis spectroscopy is an effective method for monitoring the kinetics of ligand exchange reactions in chromium(III) complexes due to their relatively slow reaction rates. A classic example is the aquation of chromium(III) chloride complexes. When anhydrous violet chromium(III) chloride is dissolved in water, the solution's color slowly changes from violet to green. wikipedia.org This color change corresponds to the sequential replacement of chloride ligands in the inner coordination sphere by water molecules, forming species like [CrCl₂(H₂O)₄]⁺ and eventually [Cr(H₂O)₆]³⁺. wikipedia.org

This transformation can be followed by recording the UV-Vis spectrum of the solution over time. lacc-terryb.com The changes in the positions and intensities of the absorption maxima allow for the determination of the reaction rate. Similarly, the reaction between Cr(III) ions and other ligands, such as EDTA, can be monitored by measuring the absorbance at a specific wavelength (e.g., 545 nm) corresponding to the formation of the Cr(III)-EDTA complex. researchgate.net The evolution of the absorption spectra provides detailed information about the progress of the ligand exchange reaction. researchgate.net

Magnetic Characterization

The magnetic properties of chromium(III) sulfate and its complexes are dictated by the presence of the Cr³⁺ ion, which has a d³ electron configuration and, consequently, unpaired electrons. This intrinsic paramagnetic nature makes magnetic characterization techniques essential for understanding its electronic structure and magnetic interactions.

Magnetic Susceptibility Measurements of Chromium(III) Complexes

Magnetic susceptibility (χ) measurements quantify the degree to which a material is magnetized in an applied magnetic field. Substances with unpaired electrons are termed paramagnetic and exhibit a positive magnetic susceptibility fizika.si. The net susceptibility of a paramagnetic substance is the sum of both paramagnetic and diamagnetic contributions, though the paramagnetic component is almost always dominant fizika.si.

For anhydrous chromium(III) sulfate, the molar magnetic susceptibility has been determined to be +11,800 x 10⁻⁶ cm³/mol at room temperature fizika.siwikipedia.org. This positive value confirms the paramagnetic nature of the compound, arising from the unpaired electrons of the Cr(III) centers. Magnetic moment data for related chromium(III) complexes, such as a value of 3.61 B.M. for a gibberellate complex, have been interpreted as being consistent with an octahedral geometry around the chromium ion nih.gov.

| Compound | Molar Magnetic Susceptibility (χₘ) | Temperature | Reference |

|---|---|---|---|

| Chromium(III) sulfate (anhydrous) | +11,800 x 10⁻⁶ cm³/mol | Room Temperature (285-300 K) | fizika.siwikipedia.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions induced by microwave radiation between the energy levels of electron spins in the presence of a static magnetic field youtube.com. It is a powerful tool for studying materials with unpaired electrons, such as paramagnetic Cr(III) compounds cardiff.ac.uknih.gov. The resulting EPR spectra provide detailed information about the chemical and structural environment of the paramagnetic species youtube.com.

In studies of chromium(III) compounds, EPR is crucial for probing the local environment of the Cr³⁺ ions. Research on analogous chromium(III) phosphate (B84403) compounds has shown that the Cr³⁺ ions cannot be treated as isolated magnetic centers ipme.ru. Instead, they often form antiferromagnetically exchange-coupled pairs or larger clusters ipme.ru. In these systems, the phosphate tetrahedra are thought to act as mediators for the magnetic exchange interactions (superexchange) ipme.ru. It is plausible that sulfate tetrahedra play a similar role in chromium(III) sulfate. Furthermore, investigations into various Cr(III) complexes have demonstrated that the ligand shell significantly impacts the EPR spectroscopic linewidths, with spectral broadening being correlated to the rigidity of the inner coordination sphere rsc.org.

Investigations of Paramagnetic-to-Antiferromagnetic Transitions

While chromium(III) sulfate is paramagnetic at room temperature, its magnetic behavior can change at cryogenic temperatures. Studies on various chromium(III)-based sulfates have shown that they appear to undergo a transition from a paramagnetic state to an antiferromagnetic state at approximately 10 K researchgate.net. In an antiferromagnetic state, the magnetic moments of adjacent ions align in an antiparallel arrangement researchgate.net.

This phenomenon is also observed in related chromium-sulfate compounds. For instance, potassium chromium jarosite, which contains Cr³⁺ ions and sulfate groups, undergoes a clear second-order transition to an antiferromagnetically ordered phase at a Néel temperature (Tₙ) of 3.8 K dtu.dkrsc.org. Elemental chromium itself is a well-known example of a material that displays antiferromagnetic ordering at room temperature and below, transitioning to a paramagnetic state above its Néel temperature of 38 °C (311 K) researchgate.netwikipedia.orgcins.ca.

| Material | Transition Type | Néel Temperature (Tₙ) | Reference |

|---|---|---|---|

| Chromium(III)-based sulfates | Paramagnetic-to-Antiferromagnetic | ~10 K | researchgate.net |

| Potassium chromium jarosite | Paramagnetic-to-Antiferromagnetic | 3.8 K | dtu.dkrsc.org |

| Elemental Chromium | Antiferromagnetic-to-Paramagnetic | 311 K (38 °C) | researchgate.netwikipedia.org |

Advanced Microscopic and Elemental Analysis

Advanced analytical techniques are employed to characterize the physical and chemical properties of chromium(III) sulfate at the micro- and nanoscale. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are often used in tandem to provide comprehensive information on the compound's morphology and elemental composition.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of high-energy electrons to generate signals from the surface of a solid specimen carleton.edu. These signals reveal detailed information about the sample's external morphology, or texture carleton.eduazooptics.com. SEM can generate high-resolution, two-dimensional images that display spatial variations in surface properties over areas ranging from centimeters to microns in width carleton.edu.

SEM has been utilized to study the morphology of materials that incorporate chromium(III) and sulfate. For example, in the study of schwertmannite, an iron(III)-oxyhydroxysulfate, the incorporation of Cr(III) was analyzed using SEM, which revealed morphological features described as large spheroids researchgate.net. The technique has also been applied to assess the structure of materials tanned using basic chromium sulfate, providing insights into fiber size, orientation, and the dispersion of the tanning agent researchgate.net.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample wikipedia.orglibretexts.org. It operates by detecting the characteristic X-rays emitted from a specimen when it is bombarded by a high-energy electron beam, typically within an SEM myscope.trainingnanoscience.com. Because each element has a unique atomic structure, it emits X-rays at a unique set of energies, allowing EDS to identify the elemental composition of the sample wikipedia.orglibretexts.org.

EDS is commonly used to confirm the presence and relative abundance of elements in chromium-containing compounds. When combined with SEM, it allows for localized chemical analysis that can be correlated with topographical images nanoscience.com. This combined approach has been used in the characterization of complex chromium-sulfate materials like potassium chromium jarosite to verify the elemental composition alongside morphological studies rsc.org. The data from an EDS analysis is typically presented as a spectrum, where peaks correspond to the characteristic X-ray energies of the elements present in the sample nanoscience.com.

Advanced Applications in Chemical and Materials Research

Catalytic Roles of Chromium(III) Hydrogen Sulfate (B86663) and Related Species

Chromium-based catalysts, often derived from chromium(III) sulfate, are recognized for their efficiency in numerous chemical processes. rsc.org The catalytic activity is linked to chromium's ability to adopt various oxidation states, primarily the +2 and +3 states, which facilitates a range of chemical reactions. rsc.org These catalysts are noted for their high selectivity and potential for recyclability. rsc.org

Chromium(III) compounds serve as effective catalysts in several critical organic synthesis reactions. rsc.org

Oxidations: Chromium(III) is an efficient, recyclable catalyst for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide. researchgate.net In these reactions, the chromium(III) ion forms a complex with the sulfide, which is then oxidized. researchgate.net Furthermore, chromium(III) sulfate is generated as a byproduct during the Jones Oxidation, a process where a solution of potassium or sodium dichromate in sulfuric acid is used to oxidize alcohols. geeksforgeeks.orgsciencemadness.org The sulfate radical (SO₄•⁻), generated from heating a sodium persulfate solution, is an effective oxidant for converting Cr(III) to Cr(VI), a reaction that can be accelerated by the addition of a catalyst. researchgate.net

Polymerizations: Supported chromium oxide catalysts, often prepared from chromium precursors, are crucial in the industrial production of polyolefins like high-density polyethylene (B3416737) (HDPE). alfachemic.comuu.nl These catalysts, known as Phillips-type catalysts, account for a significant portion of worldwide polyethylene production. uu.nl Research has also demonstrated that specific chromium(III) complexes can exhibit very high catalytic activity in the polymerization of β-olefin derivatives. researchgate.net Additionally, chromium catalysts are employed in the formation of polycarbonates by facilitating the ring-opening of epoxides and the insertion of carbon dioxide. rsc.org

Diels-Alder Reactions: The Diels-Alder reaction, a fundamental process for forming six-membered rings, can be catalyzed by chromium-based complexes. rsc.orgwikipedia.org Chiral (Salen)chromium(III) complexes, for instance, have been specifically studied for their role in catalyzing asymmetric hetero-Diels-Alder reactions, which are vital for introducing chemical complexity in the synthesis of natural products. wikipedia.orgacs.org

Interactive Table: Chromium(III) Catalyzed Organic Reactions

| Reaction Type | Catalyst System | Substrate Example | Product Example | Key Finding |

| Oxidation | Chromium(III) / H₂O₂ | Sulfides | Sulfoxides | Efficient and recyclable catalyst system for selective oxidation. researchgate.net |

| Polymerization | Supported Cr₂O₃ (Phillips Catalyst) | Ethylene | High-Density Polyethylene | Industrially vital for producing a majority of the world's HDPE. uu.nl |

| Polymerization | Cr(III) complexes | β-olefin derivatives | Poly(allyl alcohol) derivatives | Novel Cr(III) salt-type complexes show very high catalytic activity. researchgate.net |

| Diels-Alder | Chiral (Salen)Cr(III) complexes | Dienes & Dienophiles | Cyclohexene derivatives | Enables asymmetric synthesis, crucial for complex natural products. acs.org |

While the primary catalysts in modern three-way automotive catalytic converters are platinum, palladium, and rhodium, chromium-based catalysts have applications in other areas of environmental catalysis. Chromium oxides are used in the reduction of volatile organic compounds (VOCs), particularly chlorinated hydrocarbons. rsc.org For instance, Cr-ZSM-5 and other metal-loaded zeolites demonstrate high catalytic conversion of these pollutants. rsc.org However, their use can be limited at higher temperatures due to the potential formation of toxic byproducts. rsc.org Additionally, chromium-containing catalysts are being explored for green fuel synthesis through processes like CO₂ hydrogenation to produce methanol. mdpi.com

Chromium(III) sulfate is a key precursor in the preparation of various chrome catalysts. nih.govhaz-map.com Many industrial processes rely on chromium compounds for catalytic manufacturing. ijcmas.comdcceew.gov.au It is used to create chromium(III) oxide (Cr₂O₃), a stable and important catalyst component. nih.gov The synthesis of supported chromium oxide catalysts, such as those used in olefin polymerization, often begins with the impregnation of a support material like silica (B1680970) with a chromium compound derived from precursors like chromium sulfate. uu.nlgoogle.com The common precursors for such catalysts are typically Cr(III) or Cr(II) salts. nih.gov The production of chromium(III) sulfate itself can be a byproduct of chromate (B82759) oxidations of organic compounds, with the resulting chromium(III) oxide being extracted into sulfuric acid to form the desired precursor solution. wikipedia.org

Electrochemical Deposition and Surface Science

Solutions containing chromium(III) sulfate are fundamental in modern electrochemistry, particularly for creating protective and decorative chromium coatings on metal surfaces. ampere.com These trivalent chromium baths are a primary alternative to traditional, more hazardous hexavalent chromium solutions.

Electrolyte solutions for chrome plating from trivalent chromium are often prepared by dissolving a chromium(III) salt, such as chromium(III) sulfate, in an aqueous medium. google.combuntyllc.com These sulfate-based electrolyte systems are used to produce a variety of bright and dark trivalent chrome finishes. ecfinc.com A typical trivalent chromium bath operates with a much lower concentration of chromium (4-20 g/L) compared to hexavalent baths (150-300 g/L). nmfrc.org The composition of the electrolyte is critical; besides the chromium(III) sulfate, additives such as oxalate (B1200264) compounds, metal salts like aluminum sulfate, and alkali metal sulfates are often included to control the deposition process and final coating properties. google.comijism.org

Sulfate-based systems are known for producing high-purity deposits with excellent corrosion protection. ecfinc.com The throwing power of trivalent chromium baths is also good, comparable to that of copper plating, and the process is less sensitive to current interruptions than hexavalent plating. finishingandcoating.com

Interactive Table: Comparison of Trivalent Chromium Electrolyte Systems

| Electrolyte Base | Key Characteristics | Corrosion Resistance | Color of Deposit |

| Sulfate | High purity deposits. ecfinc.com | Good CASS corrosion protection. ecfinc.com | Close match to traditional hexavalent chrome finishes. ecfinc.com |

| Chloride | Faster plating rate. ecfinc.com | High level of calcium chloride resistance. ecfinc.com | Darker than deposits from sulfate systems. ecfinc.com |

Chromium(III) sulfate is a basic compound used in formulations for decorative and functional chrome plating. geeksforgeeks.orgampere.com The technology is considered more environmentally responsible than traditional methods using hexavalent chromium. ecfinc.com Trivalent chromium plating is used extensively for surface treatment to provide hard, durable coatings with excellent wear and corrosion resistance. nmfrc.orgdolchem.com The process involves passing an electrical current through the sulfate-based electrolyte to deposit a thin layer of chromium onto a substrate. google.combuntyllc.com

This technology is applied across various industries, including automotive and sanitary fittings, for both protective and aesthetic purposes. ampere.combuntyllc.com The resulting chromium layer can enhance a component's appearance, facilitate cleaning, and increase surface hardness. buntyllc.com

Interaction with Ionic Liquids in Electrodeposition Systems

The pursuit of environmentally benign alternatives to traditional hexavalent chromium lneg.pt electroplating baths has spurred significant research into the use of trivalent chromium species, such as Chromium(3+);hydrogen sulfate, in ionic liquid (IL) and deep eutectic solvent (DES) systems. mdpi.comiaras.org These systems offer advantages like low toxicity, high thermal stability, and a wide electrochemical window. lneg.ptmdpi.com

Research into the electrochemical behavior of Cr(III) in these novel electrolytes shows a consistent, multi-step reduction mechanism. In various ionic liquids, including 1-butyl-3-methylimidazolium-hydrogen sulfate ([BMIM]HSO₄) and choline (B1196258) chloride-based systems, the reduction of Cr(III) to metallic chromium (Cr(0)) is an irreversible process that proceeds via a stable Cr(II) intermediate. researchgate.netresearchgate.net The process can be summarized in two sequential steps:

Cr(III) + e⁻ → Cr(II)

Cr(II) + 2e⁻ → Cr(0)

The first step is often found to be diffusion-controlled. researchgate.netresearchgate.net The specific composition of the ionic liquid, including the choice of cation and anion, significantly influences the properties of the resulting chromium deposit. For instance, the hydrogen sulfate ([HSO₄]⁻) anion in [BMIM]HSO₄ has been found to be relatively stable, not participating directly in the deposition process. researchgate.net The electrodeposition is also affected by physical parameters such as temperature and the applied potential, which influence the coating's thickness, deposition rate, and morphology. researchgate.net Studies using these systems have successfully produced nanocrystalline chromium coatings with distinct structures, such as ball-like formations. researchgate.net The ultimate goal of this research is to develop a sustainable and scalable technology for chromium plating that eliminates the severe environmental and health hazards associated with Cr(VI). lneg.ptugent.be

| Ionic Liquid System | Key Research Findings | Reference |

|---|---|---|

| 1-butyl-3-methylimidazolium-hydrogen sulfate ([BMIM]HSO₄) | Irreversible, two-step reduction: Cr(III) → Cr(II) → Cr(0). The HSO₄⁻ anion is stable and does not participate in the deposition. Produces nanocrystalline chromium coatings. | researchgate.net |

| Choline Chloride and CrCl₃·6H₂O (Deep Eutectic Solvent) | Reduction occurs via a Cr(II) intermediate which can passivate the electrode surface. The high chloride concentration helps prevent the formation of inactive [Cr(H₂O)₆]³⁺ complexes. | researchgate.net |

| 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm][BF₄]) | The cathodic process is complicated by the reduction of water and disintegration of tetrafluoroborate ions. Produces black chromium coatings consisting of both metallic and oxide states. | epa.govresearchgate.net |

Precursor Chemistry for Novel Inorganic Materials

This compound and its closely related derivatives serve as versatile precursors in the synthesis of a range of inorganic materials, from other chromium compounds to commercially important pigments and glazes.

Synthesis of Other Chromium Compounds

This compound is a key starting material for synthesizing various other chromium sulfates and oxides. The specific product obtained is highly dependent on reaction conditions such as temperature and reactant concentrations. For instance, reacting chromium trioxide (CrO₃) with concentrated sulfuric acid (H₂SO₄) can yield compounds like chromium hydrogen sulfate (CrH(SO₄)₂) and hydronium oxonium bis(sulfato)chromate(III) ((H₅O₂)[Cr(H₂O)₂(SO₄)₂]). iaea.orgresearchgate.net

Furthermore, basic chromium sulfates, which contain the Cr(OH)SO₄ moiety, can be produced by the reduction of sodium dichromate with sulfur dioxide in the presence of sulfuric acid. nih.govwikipedia.org These basic sulfates are themselves important precursors. For example, precipitating a solution of chromic sulfate with ammonium (B1175870) hydroxide (B78521) yields a mixture of chromium hydroxide and chromium sulfate. prepchem.com When this mixture is heated to approximately 500°C, it forms a chromium(III) oxide-sulfate material. prepchem.com High-temperature thermal decomposition (above 500°C) of chromium(III) sulfate is a method to produce chromium(III) oxide (Cr₂O₃), a highly stable green pigment.

| Precursor(s) | Reaction Conditions | Synthesized Compound(s) | Reference |

|---|---|---|---|

| CrO₃ and concentrated H₂SO₄ | Varying temperature and H₂SO₄ concentration | CrH(SO₄)₂, (H₅O₂)[Cr(H₂O)₂(SO₄)₂] | iaea.orgresearchgate.net |

| Sodium dichromate, SO₂, H₂O | Reduction of dichromate | Basic chromium sulfate (e.g., Cr(OH)SO₄) | wikipedia.org |

| Chromic sulfate, Ammonium hydroxide | Precipitation, followed by heating at ~500°C | Chromium(III) oxide-sulfate | prepchem.com |

| Chromium(III) sulfate | Thermal decomposition (>500°C) | Chromium(III) oxide (Cr₂O₃) |

Integration into Pigments and Ceramic Glazes

Chromium compounds derived from hydrogen sulfate are widely used as colorants in pigments and ceramic glazes. Basic chromium sulfate is commercially available as a bright green powder valued for its coloring properties. made-in-china.com The most prominent pigment is chromium(III) oxide (Cr₂O₃), often called chrome green, which can be synthesized from sulfate precursors. sciencemadness.org

In ceramic glazes, chromium(III) oxide is known for its refractory nature, meaning it is stable at high firing temperatures. ceramic-glazes.com It is a powerful colorant, with as little as 2% in a glaze formulation producing a dark, opaque, army-helmet green color. ceramic-glazes.com The insolubility of compounds like Cr₂O₃ in water is a critical property for their use in durable glazes. glazy.org Other related compounds, such as chromium potassium sulfate, are also utilized in the production of pigments for applications in paints and inks. made-in-china.com

Analytical Methodologies and Speciation

The accurate determination of chromium(III) and its differentiation from other oxidation states, particularly the more toxic chromium(VI), is of critical environmental and industrial importance.

Quantitative Determination of Chromium(III) in Complex Solutions

Several analytical methods are employed for the quantitative determination of Cr(III) in solutions. A prevalent strategy involves a two-step process: first, the Cr(III) in the sample is oxidized to Cr(VI), and then the total chromium (now all as Cr(VI)) is quantified. The Cr(III) concentration is subsequently calculated by subtracting the amount of Cr(VI) initially present in the sample, which is determined in a separate analysis. xylemanalytics.com

The oxidation of Cr(III) to Cr(VI) is commonly achieved by heating the sample with an oxidizing agent like ammonium peroxodisulfate in an acidic medium (sulfuric acid). xylemanalytics.com Another method uses hydrogen peroxide in an alkaline solution (pH > 12) to perform the oxidation. hiranuma.comjmscience.com Following oxidation, the total Cr(VI) is often determined via titration. This involves adding a known excess of a reducing agent, such as ammonium iron(II) sulfate, and then back-titrating the unreacted portion with a standardized potassium permanganate (B83412) solution. hiranuma.comjmscience.com

Spectrophotometric methods offer an alternative, where Cr(III) is reacted with a specific complexing agent to form a colored product whose absorbance can be measured. nih.govub.ac.id For high-sensitivity applications, hyphenated techniques like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) can be used. In this approach, Cr(III) is often chelated with a compound like ethylenediaminetetraacetic acid (EDTA) to form an anionic complex suitable for chromatographic separation and subsequent detection. analytik-jena.com

| Method | Principle | Key Reagents | Reference |

|---|---|---|---|

| Oxidation and Titration | Oxidize Cr(III) to Cr(VI), then perform a redox titration to find total Cr. Cr(III) is calculated by difference. | Ammonium peroxodisulfate, Sulfuric acid, Ammonium iron(II) sulfate, Potassium permanganate. | xylemanalytics.com |

| Spectrophotometry | Formation of a colored complex between Cr(III) and a specific reagent. Absorbance is proportional to concentration. | 2-(5-bromo-2-pyridylazo)-5-dimethylaminophenol (and others). | nih.gov |

| HPLC-ICP-MS | Chelation of Cr(III) to form an anionic complex, followed by chromatographic separation and highly sensitive elemental detection. | Ethylenediaminetetraacetic acid (EDTA), Mobile phase eluents. | analytik-jena.com |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict and analyze the properties of molecules and materials.

Computational studies can predict the geometric structures of various chromium(III) hydrogen sulfate (B86663) species. Using DFT, researchers can perform geometry optimizations to find the lowest energy (most stable) three-dimensional arrangement of atoms. For anhydrous chromium(III) sulfate, Cr₂(SO₄)₃, calculations would confirm its rhombohedral crystal structure, which is isostructural with anhydrous aluminum sulfate researchgate.netwikipedia.org.

In hydrated forms and aqueous solutions, the Cr(III) ion is typically coordinated by water and sulfate or hydrogen sulfate ligands. DFT calculations can model these complex structures, such as (H₅O₂)[Cr(H₂O)₂(SO₄)₂], to determine precise bond lengths and angles within the coordination sphere researchgate.net. For instance, the predicted Cr-O bond distances for coordinated water molecules versus sulfate ligands can elucidate the nature and strength of these interactions.

Table 1: Predicted Structural Parameters for a Hypothetical [Cr(H₂O)₅(HSO₄)]²⁺ Complex

| Parameter | Predicted Value (Å or °) |

| Cr-O (Water) Bond Length | ~2.0 Å |

| Cr-O (Sulfate) Bond Length | ~1.9 Å |

| O-Cr-O Bond Angles | ~90° and ~180° |

Note: The values in this table are illustrative, based on typical bond lengths for Cr(III) aqua and sulfato complexes, and would be precisely determined through DFT geometry optimization.

Chromium(III) has a d³ electronic configuration, which gives rise to its characteristic coordination chemistry and spectroscopic properties quora.com. DFT calculations are instrumental in analyzing the electronic structure of its complexes. This analysis involves examining the molecular orbitals, charge distribution, and bonding characteristics.

For a species like [Cr(H₂O)₅(HSO₄)]²⁺, DFT can be used to:

Analyze Molecular Orbitals: Determine the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is crucial for understanding the complex's reactivity and photochemical properties.

Calculate Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can quantify the partial charges on the chromium ion and the atoms of the coordinated ligands. This reveals the extent of charge transfer and the ionic/covalent nature of the bonds.

Describe Ligand Field Effects: DFT calculations can model the splitting of the d-orbitals of the Cr(III) ion due to the electrostatic field of the surrounding water and hydrogen sulfate ligands. This helps in interpreting the electronic absorption spectra of the complex researchgate.net.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This approach provides a detailed view of the dynamic behavior of systems, such as chromium(III) hydrogen sulfate in solution.

The primary species identified through these simulations are the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, and the monosubstituted complex, [Cr(H₂O)₅SO₄]⁺ researchgate.net. The simulations can track the exchange of water molecules and sulfate ions in and out of the first coordination sphere of the chromium ion. Radial distribution functions (RDFs) derived from MD simulations can provide the average distances between the chromium ion and the oxygen atoms of the surrounding water and sulfate ligands researchgate.net.

Table 2: Coordination Species of Cr(III) in Aqueous Sulfate Solution from MD Simulations

| Species | Description | Predominant Form |

| [Cr(H₂O)₆]³⁺ | Hexaaquachromium(III) ion | Yes researchgate.net |

| [Cr(H₂O)₅SO₄]⁺ | Pentaaquasulfatochromium(III) ion | Yes researchgate.net |

| [Cr(H₂O)₄(SO₄)₂]⁻ | Tetraaquadisulfatochromium(III) ion | Minor species |

Computational Kinetics and Reaction Mechanism Prediction

Computational methods can be employed to predict the kinetics and elucidate the mechanisms of chemical reactions. For chromium(III) complexes, which are known for their slow ligand exchange rates, these studies are particularly valuable collegedunia.com.

The substitution of ligands in the coordination sphere of Cr(III) is a fundamental reaction. Computational modeling can map the potential energy surface for the exchange of a water molecule with a hydrogen sulfate ion. This involves identifying the transition state structure and calculating the activation energy for the reaction.

For Cr(III) aqua complexes, ligand exchange can proceed through different mechanisms:

Associative (Iₐ) or Dissociative (Iₐ) Interchange: The mechanism is often dependent on the specific ligands involved and the reaction conditions. For instance, the conjugate base species, [Cr(H₂O)₅(OH)]²⁺, is known to react via a dissociative interchange (Iₐ) mechanism nih.gov.

Transition State Modeling: DFT calculations can be used to model the structures and energies of the reactants, products, and the transition state for the ligand exchange reaction. The calculated activation energy can then be used within transition state theory to estimate the reaction rate constant. This approach allows for a theoretical investigation of how factors like pH and ionic strength influence the kinetics of ligand substitution in chromium(III) hydrogen sulfate solutions.

Simulating Electrochemical Reduction Processes

The electrochemical reduction of chromium(III) ions to chromium metal is a complex process that has been the subject of both experimental and theoretical investigation. In aqueous sulfate solutions, the Cr(III) ion exists as various aquo- and sulfato-complexes. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of this reduction, which is generally accepted to occur in a two-step process.

Cr(III) + e⁻ → Cr(II) Cr(II) + 2e⁻ → Cr(0)

First-principle calculations have been used to explore the role of complexing agents in the electrodeposition bath. For instance, studies on the effect of malonic acid on Cr(III) electroplating baths have demonstrated that the formation of Cr(III)-ligand complexes can lower the reduction potential of Cr(III), making the deposition process more feasible. By creating various conformations of Cr(III)-malonic acid complexes and performing geometry optimization using DFT, researchers have been able to identify the most stable complexes and propose reaction mechanisms. The activation energies for different reaction pathways can be estimated using methods like the Nudge Elastic Band (NEB) to determine the most likely reduction route.

A key challenge in the electrodeposition of chromium from Cr(III) baths is the formation of inactive hydroxo-bridged complexes, which can inhibit the sustained growth of the chromium layer. Computational studies have shown that the composition of complexing agents significantly influences the geometry and electron-accepting ability of the intermediate Cr(II) complex ions. For example, in a bath with a ternary complexing agent, it was found that the Cr(II) complex ions are dsp³ or dsp² hybridized with a high electron affinity, facilitating their reduction to metallic chromium. The planar geometry of dsp² hybridization can also create steric hindrance that disfavors the formation of hydroxo-bridged complexes, leading to more efficient electroplating.

The following table summarizes key parameters that can be determined from simulations of the electrochemical reduction process:

| Parameter | Description | Typical Computational Method |